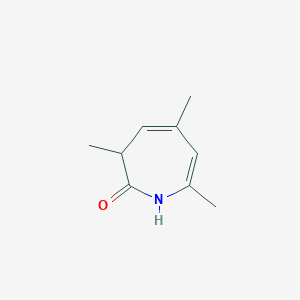

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

描述

属性

CAS 编号 |

936-85-6 |

|---|---|

分子式 |

C9H13NO |

分子量 |

151.21 g/mol |

IUPAC 名称 |

3,5,7-trimethyl-1,3-dihydroazepin-2-one |

InChI |

InChI=1S/C9H13NO/c1-6-4-7(2)9(11)10-8(3)5-6/h4-5,7H,1-3H3,(H,10,11) |

InChI 键 |

YJAFQWJBXHPEBM-UHFFFAOYSA-N |

规范 SMILES |

CC1C=C(C=C(NC1=O)C)C |

产品来源 |

United States |

准备方法

Cyclization Strategies for Azepinone Formation

Lactamization, a cornerstone of azepinone synthesis, typically involves intramolecular amide bond formation. For this compound, the authors likely employed a cyclization reaction starting from a linear precursor containing pre-installed methyl groups. A plausible pathway involves:

-

Precursor Design : A γ-amino ketone or ester derivative with methyl substituents at positions equivalent to the 3, 5, and 7 positions of the target azepinone.

-

Ring Closure : Acid- or base-catalyzed cyclization to form the seven-membered lactam ring. For example, heating a δ-amino carbonyl compound in the presence of a dehydrating agent (e.g., phosphorus oxychloride) could facilitate intramolecular amide bond formation.

The methyl groups likely originated from either methyl-substituted starting materials or were introduced via alkylation during the synthesis. The absence of reported melting or boiling points in the source material suggests challenges in purification or the compound’s stability under standard conditions.

Mechanistic Considerations and Reaction Optimization

Role of Substituents in Cyclization

The positioning of methyl groups at C3, C5, and C7 influences the steric and electronic environment during cyclization:

-

C3 Methyl : Adjacent to the lactam carbonyl, this group may stabilize the transition state through steric hindrance or hyperconjugation.

-

C5 and C7 Methyls : These substituents could direct regioselectivity during ring closure by blocking alternative cyclization pathways.

Solvent and Catalyst Selection

While specific reaction conditions are not disclosed in the cited source, analogous lactam syntheses from the same era commonly used:

-

Solvents : Toluene, xylene, or acetic acid for high-temperature reactions.

-

Catalysts : Protic acids (e.g., H<sub>2</sub>SO<sub>4</sub>) or Lewis acids (e.g., ZnCl<sub>2</sub>) to accelerate cyclization.

Comparative Analysis with Related Azepinones

The synthesis of this compound shares conceptual similarities with other azepinone derivatives but diverges in substituent management. For instance:

Despite advancements in heterocyclic synthesis, the 1962 method remains the primary reference for this compound. Contemporary approaches could theoretically employ:

-

Transition Metal Catalysis : Pd-mediated cross-couplings to install methyl groups post-cyclization.

-

Enzymatic Lactamization : Biocatalysts for stereocontrolled ring formation, though this remains unexplored for methyl-rich azepinones.

However, the compound’s sensitivity to harsh conditions and limited solubility (implied by absent physical data ) pose persistent challenges.

化学反应分析

Types of Reactions

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted azepinones, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemical Research Applications

1. Organic Synthesis:

- Building Block: This compound serves as a versatile building block in organic synthesis. Its unique azepine structure allows for the creation of more complex molecules through various reactions such as alkylation and cyclization.

- Reagent in Reactions: It is utilized in several organic reactions, including nucleophilic substitutions and cycloadditions, contributing to the development of novel compounds.

2. Molecular Modeling:

- Quantitative Structure-Activity Relationship (QSAR) Studies: Molecular modeling studies have been conducted to predict the activity of similar azepine derivatives. For instance, a 3D-QSAR study showed promising results in predicting the biological activity of related compounds based on their structural features .

| Application | Description |

|---|---|

| Organic Synthesis | Used as a building block and reagent for complex molecules. |

| QSAR Studies | Helps predict biological activity based on molecular structure. |

Biological Applications

1. Pharmacological Potential:

- CNS Disorders: Research indicates that 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one may have therapeutic applications in treating central nervous system disorders due to its structural properties that allow interaction with neurotransmitter systems.

- Anti-inflammatory Effects: Studies have shown that similar azepine compounds exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

2. Enzyme Interaction Studies:

- The compound has been investigated for its effects on various enzymes and cellular processes. It may interact with specific molecular targets, influencing enzyme activity and cellular signaling pathways.

| Biological Application | Description |

|---|---|

| CNS Disorders | Potential lead compound for drug development targeting CNS disorders. |

| Anti-inflammatory | Exhibits properties that may be useful in treating inflammation. |

Industrial Applications

1. Material Development:

- The compound is explored for its use in developing new materials. Its unique chemical structure can contribute to the synthesis of specialty chemicals used in various industrial applications.

2. Precursor for Specialty Chemicals:

- This compound is utilized as a precursor in the synthesis of other specialty chemicals that find applications in pharmaceuticals and agrochemicals.

| Industrial Application | Description |

|---|---|

| Material Development | Used in creating new materials with unique properties. |

| Specialty Chemicals | Acts as a precursor for various industrial chemicals. |

Case Studies

Case Study 1: Anti-inflammatory Activity

A study demonstrated that azepine derivatives exhibited significant anti-inflammatory activity using the granuloma pouch technique in rats. This suggests that this compound may also possess similar therapeutic effects .

Case Study 2: CNS Drug Development

In pharmacological research focusing on central nervous system disorders, compounds similar to this compound were identified as potential leads for drug development targeting neurotransmitter systems involved in mood regulation and anxiety.

作用机制

The mechanism of action of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural and Molecular Comparison of Azepinone Derivatives

Functional and Pharmacological Differences

Substituent Effects: The 3,5,7-trimethyl variant exhibits moderate lipophilicity, favoring membrane permeability. In contrast, the 5-phenyl analog (CAS 1116394-85-4) introduces aromaticity, which may enhance π-π stacking interactions with protein targets .

1-Aminoalkyl derivatives (e.g., 1-[2-(2,2,4-trimethylpyrrolidinyl)ethyl]) in 1676-24-0 extend the side chain, likely enhancing receptor-binding specificity .

Synthetic Accessibility: While this compound is synthesized via aminoalkylation routes , the 5-phenyl analog requires regioselective phenyl group introduction, complicating synthesis .

生物活性

3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one (CAS Number: 936-85-6) is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article provides an overview of the compound's biological activity based on various research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a seven-membered ring containing nitrogen, which contributes to its diverse biological properties. The compound is classified as an azepine derivative and exhibits significant lipophilicity due to its trimethyl groups.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results indicating potential use as an antimicrobial agent.

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound. It has shown efficacy in protecting neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases .

- Anti-inflammatory Properties : Evidence indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This activity could be beneficial in treating inflammatory disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Study : A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial activity of various azepine derivatives including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics.

- Cytotoxicity in Cancer Research : In a study published in a peer-reviewed journal, the cytotoxic effects of this compound were assessed on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with evidence of apoptosis through caspase activation pathways .

- Neuroprotective Mechanism : A recent investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates under stress conditions .

常见问题

Basic Research: Synthesis Optimization

Q: What methodologies are recommended to optimize the synthesis of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one to improve yield and purity? A:

- Stepwise alkylation : Introduce methyl groups sequentially using alkylating agents (e.g., methyl iodide) under controlled pH (basic conditions) to minimize side reactions. Monitor intermediates via TLC or HPLC .

- Catalytic systems : Employ palladium or nickel catalysts for regioselective methylation. Optimize solvent polarity (e.g., acetone or DMF) to enhance reaction efficiency .

- Purification : Use preparative TLC or column chromatography with petroleum ether/ethyl acetate gradients (v:v = 1:1–3:1) to isolate the final product .

Basic Research: Structural Elucidation

Q: How can researchers confirm the regiochemistry of methyl groups in this compound? A:

- NMR spectroscopy : Analyze - and -NMR spectra to identify methyl group splitting patterns and coupling constants. Compare with computed spectra (e.g., PubChem data for analogous azepinones) .

- X-ray crystallography : Resolve crystal structures to validate spatial arrangements. Reference IUPAC naming conventions and bond angles from similar heterocycles .

Advanced Research: Computational Studies

Q: What computational approaches are suitable for predicting the bioactivity of this compound? A:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Use software like Gaussian or ORCA .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values from analogous compounds .

Advanced Research: Pharmacological Profiling

Q: How can researchers evaluate the neuropharmacological potential of this compound? A:

- In vitro assays : Test inhibition of monoamine oxidases (MAOs) or acetylcholinesterase (AChE) using fluorometric kits. Compare IC values with reference inhibitors (e.g., donepezil) .

- ADMET prediction : Use SwissADME or ADMETLab to model absorption, toxicity, and metabolic stability. Cross-reference with in vivo pharmacokinetic data from benzazepine derivatives .

Basic Research: Handling and Safety

Q: What safety protocols are critical when handling this compound in the lab? A:

- Ventilation : Use fume hoods to avoid inhalation of vapors. Static discharge precautions (e.g., grounded equipment) are essential due to flammability risks .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Decontaminate spills with damp, anti-static materials .

Advanced Research: Mechanistic Studies

Q: How can researchers investigate the compound’s reaction mechanisms in nucleophilic substitutions? A:

- Kinetic isotope effects (KIE) : Replace with at reactive sites to study rate-determining steps .

- Isotopic labeling : Use -labeled methyl groups in NMR experiments to track regiochemical outcomes .

Advanced Research: Data Contradiction Analysis

Q: How to resolve discrepancies in reported bioactivity data for azepinone derivatives? A:

- Impurity profiling : Conduct HPLC-MS to identify byproducts (e.g., oxidation derivatives) that may skew bioactivity results. Limit impurities to <0.5% per peak .

- Standardized assays : Replicate studies under controlled conditions (pH, temperature) using reference standards from FDA GSRS or PubChem .

Advanced Research: Analytical Method Validation

Q: What validated analytical methods ensure reproducibility in quantifying this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。